2-ethyl-N-(3-pyridinyl)hexanamide
Description
2-ethyl-N-(3-pyridinyl)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone substituted with an ethyl group at the 2-position and a 3-pyridinyl aromatic ring at the nitrogen atom. For instance, 2-ethyl-N-(5-methyl-1,5-naphthyl)hexanamide () is synthesized via acylation of an aromatic amine (7-amino-4-methyl-1,8-naphthyridin-2(1H)-one) with 2-ethylhexanoyl chloride in pyridine, yielding a 65% product after purification . Similarly, derivatives like 2-ethyl-N-(4-hydroxyphenyl)hexanamide () are prepared via Mannich reactions, highlighting the versatility of the hexanamide core in accommodating diverse substituents .
This structural feature is critical in medicinal chemistry and materials science, where electronic and steric properties influence bioactivity or material performance.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31g/mol |
IUPAC Name |
2-ethyl-N-pyridin-3-ylhexanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-5-7-11(4-2)13(16)15-12-8-6-9-14-10-12/h6,8-11H,3-5,7H2,1-2H3,(H,15,16) |
InChI Key |
BDGUWVNHJDOYNG-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CN=CC=C1 |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The hexanamide scaffold allows for extensive modification at the aromatic ring and alkyl chain. Key structural analogs include:
Key Observations :
- Polarity and Solubility : The 3-pyridinyl group increases polarity compared to phenyl analogs (e.g., 2-ethylphenyl in ), likely reducing logP and enhancing aqueous solubility.
- Bioactivity : Hydroxyphenyl derivatives (e.g., ) are intermediates in antidote development, suggesting that electronic effects (e.g., hydroxyl groups) enhance binding to biological targets like acetylcholinesterase .
- Steric Effects : Bulky substituents (e.g., thiadiazolyl in ) may hinder synthetic yields or intermolecular interactions.
Application-Specific Comparisons
- Medicinal Chemistry : Hydroxyphenyl and pyrrolidinylmethyl-substituted hexanamides () are optimized for enhanced blood-brain barrier penetration and enzyme reactivation, critical in antidote design .
- Materials Science : Pyridine derivatives (e.g., in ) are used in dye chemistry, where substituents tune solubility (e.g., C.I. Solvent Blue 129 vs. Pigment Blue 17) .
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